Theophylline

Übersicht

Beschreibung

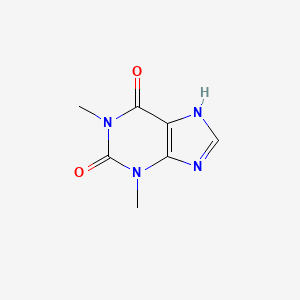

Theophylline (1,3-dimethylxanthine) is a methylxanthine alkaloid widely used as a bronchodilator for treating asthma and chronic obstructive pulmonary disease (COPD). It functions as a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist, leading to smooth muscle relaxation and reduced airway inflammation . This compound has a narrow therapeutic index (5–20 µg/mL), necessitating careful monitoring of plasma concentrations to avoid toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Theophylline can be synthesized through several methods. One common method involves the extraction of this compound from tea leaves using a chlorine salt solution. The process includes soaking the tea leaves in the solution, followed by adsorption using non-polar polystyrene type macroporous adsorption resin column chromatography. The extract is then purified using alumina column chromatography, and the final product is obtained through crystallization .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of the compound from xanthine derivatives. One method includes the reaction of 5-nitroso-6-amino-1,3-dimethyluracil with hydrogen in the presence of a palladium-carbon catalyst. The product is then purified through distillation and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Theophyllin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Theophyllin kann mit Hydroxylradikalen oxidiert werden, was zur Bildung von Radikal-Kationen führt.

Substitution: Theophyllin kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, was zur Bildung verschiedener Derivate führt.

Hauptprodukte, die gebildet werden:

Oxidation: Deprotonierte Formen von Radikal-Kationen.

Reduktion: Theophyllinderivate mit veränderten funktionellen Gruppen.

Substitution: Verschiedene Methylxanthinderivate.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Theophylline has been utilized in various clinical settings:

Respiratory Disorders

- Asthma : this compound is used as an adjunctive therapy for asthma management. It can improve lung function and reduce exacerbations, particularly in patients with severe asthma who do not respond adequately to other treatments .

- Chronic Obstructive Pulmonary Disease (COPD) : this compound improves exercise tolerance and reduces exacerbations in COPD patients. It has been shown to enhance the effectiveness of corticosteroids when used together .

Infant Apnea

- This compound is indicated for the treatment of apnea in premature infants, helping to stimulate breathing and reduce the frequency of apneic episodes .

Cardiac Applications

- Recent studies suggest potential benefits in treating bradyarrhythmias post-cardiac transplantation and improving cardiac output in patients with chronic heart failure due to its positive inotropic effects .

Other Investigational Uses

- Anosmia : Emerging research indicates that this compound may enhance olfactory function in individuals suffering from anosmia .

- Weight Management : Some studies have explored the role of this compound in reducing body fat in obese patients, although this application requires further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on formulation (oral vs. intravenous) and patient factors such as age and health status. For instance:

- In healthy adults, peak plasma concentrations are typically reached within 1-2 hours after oral administration .

- The half-life can be significantly prolonged in neonates or those with liver dysfunction, necessitating careful monitoring of plasma levels to avoid toxicity .

Case Studies

Several case studies highlight the efficacy and safety of this compound:

-

Asthma Management :

A study involving chronic asthmatic children demonstrated that this compound therapy significantly inhibited neutrophil chemotaxis, suggesting a beneficial effect on inflammation control during asthma exacerbations . -

COPD Exacerbations :

In patients with moderate COPD, low-dose this compound was associated with a 50% reduction in exacerbations over one year when used as monotherapy. This effect was linked to enhanced anti-inflammatory activity and improved lung function parameters . -

Cardiac Effects :

A clinical trial assessing the impact of oral this compound on patients with chronic heart failure showed improvements in cardiac output and reductions in left ventricular filling pressures, indicating potential utility beyond respiratory conditions .

Wirkmechanismus

Theophylline exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: this compound inhibits the enzyme phosphodiesterase, leading to an increase in cyclic AMP levels in smooth muscle cells, resulting in bronchodilation.

Adenosine Receptor Blockade: this compound blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of the airways.

Histone Deacetylase Activation: this compound activates histone deacetylase, which has anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Methylxanthines

Theophylline belongs to the methylxanthine family, which includes caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). These compounds share a xanthine core but differ in methylation patterns, influencing their pharmacological profiles:

| Compound | Methylation Sites | Key Structural Feature | Primary Use |

|---|---|---|---|

| This compound | N1, N3 | 1,3-dimethylxanthine | Asthma/COPD therapy |

| Caffeine | N1, N3, N7 | 1,3,7-trimethylxanthine | CNS stimulant |

| Theobromine | N3, N7 | 3,7-dimethylxanthine | Vasodilator, diuretic |

Key Findings :

- This compound’s lack of an N7 methyl group compared to caffeine results in weaker CNS stimulation but stronger bronchodilatory effects .

- Theobromine’s N3 methylation reduces adenosine receptor antagonism, leading to lower bronchodilator potency than this compound .

Pharmacokinetic and Pharmacodynamic Differences

Metabolism and Bioavailability

- This compound : Metabolized primarily by CYP1A2 in the liver into 3-methylxanthine and 1,3-dimethyluric acid. Oral bioavailability varies (80–100%) due to formulation differences .

- Caffeine : Demethylated to paraxanthine (84%), theobromine (12%), and this compound (4%) via CYP1A2. Faster elimination (half-life: 3–7 hours vs. This compound’s 8–9 hours) .

- Theobromine : Longer half-life (7–12 hours) due to slower hepatic metabolism. Minimal conversion to this compound (<1%) .

Receptor Affinity and Efficacy

| Compound | PDE Inhibition (IC50) | Adenosine A1/A2 Antagonism (Ki, nM) | Clinical Efficacy (Bronchodilation) |

|---|---|---|---|

| This compound | 20–50 µM | A1: 2,500; A2: 1,800 | High (ED50: 10 µg/mL) |

| Caffeine | >100 µM | A1: 12,000; A2: 8,000 | Low (weak PDE inhibition) |

| Theobromine | >200 µM | A1: >50,000 | Moderate (ED50: 20 µg/mL) |

PDE: Phosphodiesterase; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant

Source :

Comparative Clinical and Preclinical Studies

Anti-Inflammatory and Anti-Viral Activity

- This compound vs. Theobromine: this compound demonstrated superior anti-inflammatory effects in murine asthma models (60% reduction in eosinophil count vs. 30% for theobromine) .

- Caffeine : Lacks significant bronchodilatory activity at therapeutic doses but enhances this compound’s efficacy when co-administered .

Plasma Concentration and Toxicity

- This compound : Plasma levels >20 µg/mL correlate with seizures and arrhythmias. Sustained-release formulations reduce peak-trough fluctuations but show inter-brand variability (e.g., 15–30% bioavailability differences) .

Emerging Derivatives and Selectivity

In contrast, caffeine derivatives lack comparable selectivity .

Biologische Aktivität

Theophylline, a methylxanthine derivative, has been utilized in clinical settings primarily for its bronchodilator effects in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Recent studies have expanded the understanding of its biological activities beyond respiratory benefits, highlighting its potential in cancer therapy and neurological disorders.

This compound's biological activity is primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism results in various physiological effects, including:

- Bronchodilation : Relaxation of bronchial smooth muscles.

- Anti-inflammatory Effects : Inhibition of inflammatory cell recruitment and cytokine production.

- Cell Proliferation Modulation : this compound has been shown to suppress cellular proliferation in certain cancer cell lines by downregulating splicing factors and inducing apoptosis.

Anticancer Activity

Recent research indicates that this compound exhibits anticancer properties , particularly in cervical cancer cells (HeLa). It has been demonstrated to:

- Induce cellular apoptosis and senescence.

- Decrease colony formation rates.

- Suppress proliferation rates, contrasting with caffeine, which enhances them.

The underlying mechanism appears to involve the downregulation of the splicing factor SRSF3 and modulation of p53 isoforms, suggesting a complex interplay between methylxanthines in cancer biology .

Efficacy in Movement Disorders

In a recent study focusing on ADCY5-related dyskinesia, this compound administration resulted in significant improvements for 92% of patients. Key findings included:

- Average improvement score of 7.0 on a 10-point scale.

- Reductions in severity and frequency of dyskinetic episodes.

- Enhanced quality of life indicators such as improved gait and sleep quality.

These results underscore the potential of this compound as a therapeutic agent in neurological conditions .

Pharmacokinetics and Toxicity

This compound's pharmacokinetic profile is characterized by its variable absorption and metabolism, which can lead to toxicity, particularly at high doses. Common adverse effects include:

- Gastrointestinal disturbances (nausea, diarrhea).

- Central nervous system effects (headaches, agitation).

- Cardiovascular issues (tachycardia).

A notable case study revealed severe toxicity following an overdose, emphasizing the need for careful monitoring .

Summary Table of this compound's Biological Activities

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Bronchodilation | PDE inhibition leading to increased cAMP | Treatment of asthma and COPD |

| Anti-inflammatory | Inhibition of T-cell chemotaxis | Potential use in allergic conditions |

| Anticancer | Induction of apoptosis via SRSF3 modulation | Possible repurposing for cancer therapy |

| Neurological improvements | Modulation of neurotransmitter pathways | Treatment for movement disorders |

| Toxicity | High serum levels leading to adverse effects | Requires careful dose management |

Case Studies

- Cervical Cancer Study : this compound was shown to suppress HeLa cell proliferation through apoptosis induction, revealing its potential as an adjunct therapy in oncology .

- Movement Disorder Study : A small cohort study indicated significant benefits from this compound treatment in patients with ADCY5 dyskinesia, suggesting a promising avenue for further research .

- Toxicity Report : A case involving a child who ingested sustained-release this compound highlighted severe toxic effects and underscored the importance of monitoring serum levels during treatment .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying theophylline's bronchodilatory mechanisms in respiratory diseases?

this compound's mechanisms (e.g., phosphodiesterase inhibition, adenosine receptor antagonism) are typically investigated using in vitro isolated tissue preparations (e.g., guinea pig tracheal strips) and in vivo rodent models of airway hyperresponsiveness. Dose-response studies with adenosine/ATP agonists, as in , can isolate receptor-mediated effects. For enzyme inhibition, assays measuring cAMP/cGMP levels in cell cultures are standard. Ensure controls include this compound pre-treatment (30+ minutes) to assess time-dependent effects .

Q. What pharmacokinetic (PK) parameters are critical in this compound studies, and how are they measured?

Key PK parameters include:

- Clearance (CL) : Assessed via non-compartmental analysis (NCA) of plasma concentration-time curves.

- Volume of Distribution (Vd) : Determined using isotope-labeled this compound in animal models.

- Half-life (t½) : Calculated from elimination phase slope.

Methodologies: High-performance liquid chromatography (HPLC) with UV detection remains the gold standard for plasma quantification. Population PK models using nonlinear mixed-effects (NLME) software (e.g., NONMEM) account for inter-individual variability .

Advanced Research Questions

Q. How can contradictory findings about this compound's efficacy in asthma subpopulations be systematically addressed?

Contradictions often arise from genetic polymorphisms (e.g., CYP1A2 variants affecting metabolism) or comorbidities (e.g., obesity altering Vd). Mitigation strategies:

- Stratified randomization in clinical trials to ensure balanced subgroups.

- Covariate-adjusted PK/PD modeling to isolate confounding variables (e.g., age, smoking status) .

- Meta-regression analysis of pooled clinical data to identify effect modifiers (e.g., dose-response heterogeneity) .

Q. What experimental designs optimize the development of sustained-release this compound formulations?

Use factorial design (e.g., 2³ design) to evaluate critical factors:

| Factor | Levels |

|---|---|

| Polymer ratio (HPMC:Ethyl cellulose) | 1:1 vs. 2:1 |

| Compression force | 10 kN vs. 15 kN |

| Coating thickness | 50 µm vs. 100 µm |

Response variables : Dissolution profile (USP Apparatus II), tensile strength, and mean release time (MRT). Data from similar designs in (Table 3) show <3.5% deviation between predicted and observed release rates when using empirical modeling.

Q. How should researchers analyze this compound's immunomodulatory effects in overlapping inflammatory pathways?

Employ multi-omics integration :

- Transcriptomics : RNA-seq of alveolar macrophages treated with this compound to identify differentially expressed genes (e.g., IL-10, TNF-α).

- Metabolomics : LC-MS profiling of eicosanoids (e.g., prostaglandins) to map arachidonic acid pathway modulation.

- Network pharmacology : Use STRING or KEGG databases to visualize protein interaction networks perturbed by this compound .

Q. Methodological Considerations for Data Contradictions

Q. What statistical approaches resolve variability in this compound's therapeutic index across studies?

- Bayesian hierarchical models : Incorporate prior data to shrink extreme estimates (e.g., narrow therapeutic range of 10–20 µg/mL).

- Sensitivity analysis : Test robustness of conclusions to outliers or missing data (e.g., excluding hepatic-impaired participants).

- Mendelian randomization : Leverage genetic variants as instrumental variables to infer causal relationships in observational data .

Q. How can in vitro-in vivo correlation (IVIVC) challenges in this compound formulation studies be addressed?

Develop a level A IVIVC by:

Generating in vitro dissolution profiles (pH 1.2 → 6.8 → 7.4).

Deriving a convolution model linking dissolution to in vivo absorption (e.g., Wagner-Nelson method).

Validating with a crossover study in healthy volunteers (n≥12) comparing formulation AUC₀–24 .

Q. Ethical and Theoretical Framing

Q. What ethical guidelines govern human studies involving this compound's chronopharmacology?

Eigenschaften

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | theophylline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theophylline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021336 | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate | |

| Record name | SID855679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

g/cm³ | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

negligible | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |

CAS No. |

58-55-9, 5967-84-0 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I55128JYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.